molecular formula C14H13N3O3 B3335618 1-(2-Methyl-4-nitrophenyl)-3-phenylurea CAS No. 13142-71-7

1-(2-Methyl-4-nitrophenyl)-3-phenylurea

Cat. No.: B3335618
CAS No.: 13142-71-7
M. Wt: 271.27 g/mol
InChI Key: USFXVROWTKFBFA-UHFFFAOYSA-N
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Description

1-(2-Methyl-4-nitrophenyl)-3-phenylurea is a solid organic compound with the molecular formula C14H13N3O3 and a monoisotopic mass of 271.0957 Da . It is part of the phenylurea derivative family, a class of compounds recognized for their significant role in agricultural science. Phenylurea derivatives are extensively investigated as Plant Growth Regulators (PGRs) due to their ability to imitate phytohormones . Notably, compounds like forchlorfenuron (CPPU), which share this core phenylurea structure, exhibit high efficacy as synthetic cytokinins, profoundly impacting processes such as fruit development in crops including kiwifruit, grapes, and melons . Researchers value this chemical scaffold for exploring new agrochemicals to enhance crop yield and improve harvest efficiency . The structural details of this specific compound are characterized by its SMILES notation, CC1=C(C=CC(=C1) N+ [O-])NC(=O)NC2=CC=CC=C2 . As a research chemical, it serves as a valuable building block or reference standard in synthetic organic chemistry, medicinal chemistry, and agricultural chemistry for developing novel active ingredients. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions and consult its Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methyl-4-nitrophenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-10-9-12(17(19)20)7-8-13(10)16-14(18)15-11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFXVROWTKFBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403575
Record name N-(2-methyl-4-nitrophenyl)-N'-phenylurea
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Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13142-71-7
Record name N-(2-methyl-4-nitrophenyl)-N'-phenylurea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Methyl-4-nitrophenyl)-3-phenylurea
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Synthetic Methodologies and Strategic Approaches

Classical and Modern Approaches to Urea (B33335) Linkage Formation

The formation of the N,N'-disubstituted urea core is a fundamental transformation in organic synthesis. Methodologies have evolved from using highly reactive and hazardous reagents to employing safer, more efficient surrogates and catalytic systems.

Historically, phosgene (B1210022) (COCl₂) was a primary reagent for synthesizing ureas. The general method involves the reaction of an amine with phosgene, which can proceed through a carbamoyl (B1232498) chloride or an isocyanate intermediate. wikipedia.org However, due to the extreme toxicity of gaseous phosgene, its use is highly restricted and undesirable in modern laboratory settings. rsc.orgresearchgate.net

To circumvent the hazards of phosgene, solid and liquid phosgene equivalents have been developed. These reagents are easier and safer to handle while generating phosgene in situ. rsc.orgcommonorganicchemistry.com

Diphosgene (Trichloromethyl chloroformate): A liquid that is less volatile than phosgene. google.com

Triphosgene (B27547) (Bis(trichloromethyl) carbonate): A stable, crystalline solid that serves as a convenient substitute for phosgene gas. commonorganicchemistry.comnih.gov One molecule of triphosgene is equivalent to three molecules of phosgene. nih.gov

The synthesis of an unsymmetrical urea like 1-(2-Methyl-4-nitrophenyl)-3-phenylurea using triphosgene typically involves a one-pot, two-step procedure. nih.govresearchgate.net First, one amine (e.g., aniline) reacts with a third of an equivalent of triphosgene to form an isocyanate intermediate (phenyl isocyanate). Subsequently, the second amine (2-methyl-4-nitroaniline) is added to the reaction mixture, which then couples with the newly formed isocyanate to yield the final unsymmetrical urea. nih.govasianpubs.org Careful control of stoichiometry and reaction conditions is crucial to prevent the formation of symmetrical urea byproducts. commonorganicchemistry.com

Table 1: Common Phosgene Equivalents in Urea Synthesis
ReagentChemical NamePhysical StateKey AdvantagesCitations
PhosgeneCarbonyl dichlorideGasHighly reactive wikipedia.orgresearchgate.net
DiphosgeneTrichloromethyl chloroformateLiquidReduced volatility compared to phosgene google.com
TriphosgeneBis(trichloromethyl) carbonateSolidCrystalline, stable, easier to handle rsc.orgcommonorganicchemistry.comnih.gov

The most direct and widely used method for preparing unsymmetrical ureas is the reaction between an isocyanate and an amine. wikipedia.orgresearchgate.net For the targeted synthesis of this compound, this involves the coupling of phenyl isocyanate with 2-methyl-4-nitroaniline (B30703).

Reaction: Phenyl isocyanate + 2-Methyl-4-nitroaniline → this compound

This reaction is a nucleophilic addition of the amino group of 2-methyl-4-nitroaniline to the electrophilic carbonyl carbon of phenyl isocyanate. The reaction is typically efficient and proceeds under mild conditions. researchgate.net The reactivity of the amine can be influenced by the electronic nature of the substituents on the aromatic ring; electron-withdrawing groups, such as the nitro group in 2-methyl-4-nitroaniline, decrease the nucleophilicity of the amine and can slow the reaction rate compared to unsubstituted aniline (B41778). Conversely, electron-donating groups on the amine enhance its reactivity. thieme-connect.com The blocking reaction of N-methylaniline with aromatic isocyanates is known to occur faster than with aliphatic isocyanates. researchgate.net

Table 2: Example of Isocyanate-Amine Coupling for Urea Synthesis
IsocyanateAmineProductCitations
Phenyl isocyanate2-Methyl-4-nitroanilineThis compound uni.lu
Phenyl isocyanate5-Hexyn-1-amine1-(Hex-5-yn-1-yl)-3-phenylurea taylorandfrancis.com
4,4'-Methylene bis(phenyl isocyanate)N-methylanilineN-methylaniline-blocked diisocyanate researchgate.net

In a move towards greener and safer chemical processes, 3-substituted 1,4,2-dioxazol-5-ones have been developed as effective surrogates for isocyanates. tandfonline.comtandfonline.com These compounds are stable, easy to prepare, and decompose under mild heating to generate an isocyanate intermediate in situ, releasing only carbon dioxide as a byproduct. tandfonline.comuva.nl This method avoids the handling of toxic phosgene or isocyanates directly. tandfonline.com

The strategy involves the gentle thermolysis of a dioxazolone, such as 3-phenyl-1,4,2-dioxazol-5-one, which rearranges to form phenyl isocyanate. This intermediate is immediately trapped by an amine present in the reaction mixture, such as 2-methyl-4-nitroaniline, to yield the desired unsymmetrical urea. tandfonline.com This approach has been shown to produce a wide range of unsymmetrical arylureas in moderate to excellent yields, often without the need for chromatographic purification. tandfonline.comnih.gov The reaction is typically promoted by a non-toxic base like sodium acetate (B1210297) in a green solvent such as methanol. tandfonline.com This phosgene- and metal-free method represents a significant advancement in the environmentally benign synthesis of arylureas. tandfonline.com

Targeted Synthesis of Nitro-Substituted Phenylureas

The synthesis of this compound specifically requires the introduction of a nitro group onto the phenylurea backbone in a controlled manner. This can be achieved either by starting with a pre-nitrated aniline derivative or by direct nitration of a urea scaffold.

Achieving the correct 2-methyl-4-nitro substitution pattern is a key challenge that relies on the principles of electrophilic aromatic substitution. The synthesis can proceed via two primary routes:

Nitration of 2-Methylaniline (o-Toluidine): The most common route to the required precursor, 2-methyl-4-nitroaniline, involves the direct nitration of 2-methylaniline. The directing effects of the methyl group (ortho-, para-directing) and the amino group (ortho-, para-directing) must be carefully managed. Nitration of anilines often requires protection of the highly activating amino group (e.g., via acetylation to form an acetanilide) to prevent oxidation and control regioselectivity. The nitration of the protected intermediate, followed by deprotection, can yield the desired isomer.

Nitration of a Phenylurea Scaffold: An alternative is the direct nitration of a precursor like 1-(2-methylphenyl)-3-phenylurea. The urea functional group is an activating, ortho-, para-director. Therefore, nitrating 1-(2-methylphenyl)-3-phenylurea would likely lead to a mixture of isomers. The presence of the methyl group at the 2-position would further direct nitration to the 4- and 6-positions. Separating the desired 4-nitro isomer from other products could be challenging. Studies on the nitration of diphenyl compounds have shown that reaction conditions, such as the choice of solvent (e.g., nitrobenzene), can significantly influence regioselectivity, favoring the formation of para-isomers. google.com The development of environmentally benign nitration methods using dilute aqueous nitric acid aims to improve safety and selectivity. nih.govfrontiersin.org The choice of nitrating agent and reaction solvent is critical; for instance, nitration of a protected tryptophan derivative yields different isomers depending on whether acetic anhydride (B1165640) or trifluoroacetic acid is used as the solvent. nih.govcapes.gov.br

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the formation of ureas. atlantis-press.comnih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by ensuring rapid and uniform heating. researchgate.netchemistryviews.org

This technology can be applied to the isocyanate-amine coupling step. The reaction between phenyl isocyanate and 2-methyl-4-nitroaniline could be performed under microwave irradiation, likely in a polar solvent, to facilitate a rapid and efficient synthesis of this compound. nih.gov Researchers have successfully developed microwave-assisted methods for synthesizing various monosubstituted and disubstituted ureas, highlighting the broad applicability of this technique. researchgate.netchemistryviews.orgumanitoba.ca The use of microwave conditions is particularly attractive as it aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents, such as water. researchgate.netchemistryviews.org

Emerging Electrochemical Methodologies for Urea Derivative Synthesis

The pursuit of sustainable and environmentally benign chemical manufacturing has catalyzed research into novel synthetic pathways. Among these, electrochemical methods for the synthesis of urea and its derivatives are gaining significant traction. These approaches offer a potential alternative to traditional industrial processes, which are often energy-intensive and rely on harsh reaction conditions. ureaknowhow.comnih.gov By leveraging renewable electricity, electrochemical syntheses aim to drive chemical transformations under milder conditions, often with higher selectivity and reduced waste generation. nih.govacs.org

The core principle of electrochemical urea synthesis lies in the electrocatalytic coupling of a carbon source and a nitrogen source at the surface of an electrode. nih.govresearchgate.net The most common and environmentally significant reactants explored are carbon dioxide (CO₂) and various nitrogen-containing species, including dinitrogen (N₂), nitrate (B79036) (NO₃⁻), and nitrite (B80452) (NO₂⁻). nih.govoaepublish.com The process circumvents the need for high temperatures and pressures typical of the Haber-Bosch and subsequent urea synthesis processes. rsc.org

Recent research has focused on the development of highly efficient and selective electrocatalysts, which are crucial for driving the desired C–N bond formation while suppressing competing reactions, such as the hydrogen evolution reaction. ureaknowhow.com A variety of materials have been investigated, including metal nanoparticles, metal oxides, and single-atom catalysts. nih.govrsc.org For instance, a team of scientists developed a new reaction path for urea creation using indium (III) hydroxide (B78521) (In(OH)₃), achieving record-high efficiency. rsc.org

The synthesis of unsymmetrical urea derivatives can also be approached electrochemically. One reported method involves the use of electrochemically prepared trifluoroethyl carbamates as intermediates for the synthesis of unsymmetrical ureas. acs.org Furthermore, the use of ionic liquids as the electrolyte has been shown to facilitate these reactions, allowing them to proceed at very low potentials and achieve high conversion rates. nih.govacs.orgresearchgate.net

While the direct electrochemical synthesis of a specific complex compound like this compound has not been extensively detailed in recent literature, the foundational methodologies developed for simpler urea derivatives pave the way for future applications in more complex syntheses. The data from various studies on different catalytic systems provide valuable insights into the reaction conditions and performance metrics of these emerging electrochemical techniques.

Research Findings on Electrocatalytic Urea Synthesis

The following tables summarize key findings from recent studies on the electrochemical synthesis of urea from different nitrogen and carbon sources, highlighting the diversity of catalysts and reaction conditions being explored.

Table 1: Electrochemical Urea Synthesis from N₂ and CO₂

CatalystOnset Potential (V)Key Findings
Ti₂@C₄N₃-0.741Identified as a highly active catalyst for electrocatalytic urea formation. nih.gov
V₂@C₄N₃-0.738Demonstrated high activity for electrocatalytic urea formation. nih.gov
PdCu alloy nanoparticles on TiO₂ nanosheets-0.4 (vs. RHE)Achieved a high rate of urea formation of 3.36 mmol g⁻¹ h⁻¹ with a Faradic efficiency of 8.92%. researchgate.net

Table 2: Electrochemical Urea Synthesis from Nitrite/Nitrate and CO₂

CatalystNitrogen SourceMax. Urea Yield Rate (μg h⁻¹ mgcat.⁻¹)Max. Faradaic Efficiency (%)
MoOₓ/CNO₃⁻1431.527.7
Cu-TiO₂ with oxygen-rich vacanciesNO₂⁻Not ReportedNot Reported

This table presents data on the electrochemical synthesis of urea from nitrate and nitrite sources. The MoOₓ/C catalyst, in particular, has shown a notable yield rate and Faradaic efficiency for urea production from nitrate. researchgate.net The Cu-TiO₂ system facilitates the co-reduction of CO₂ and NO₂⁻. oaepublish.com

The ongoing development of these electrochemical methodologies holds considerable promise for the future of fine chemical synthesis, offering a greener and more sustainable route to valuable urea derivatives.

Elucidation of Urea Bond Formation Mechanisms

The synthesis of unsymmetrical ureas such as this compound is a cornerstone of medicinal and materials chemistry. The formation of the urea linkage typically proceeds through pathways involving highly reactive isocyanate intermediates. nih.gov The most common method involves the reaction of an amine with an isocyanate. nih.gov For the specific synthesis of this compound, this would involve the reaction of 2-methyl-4-nitroaniline with phenyl isocyanate.

Alternative, "one-pot" methods often generate the isocyanate in situ. This can be achieved through the reaction of an amine with phosgene or a safer phosgene equivalent like triphosgene or N,N′-carbonyldiimidazole. nih.gov Rearrangement reactions, such as the Curtius, Hofmann, or Lossen rearrangements, also provide routes to isocyanate intermediates which can then be trapped by an amine to form the desired urea derivative. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in dissecting the reaction pathways of urea formation and hydrolysis. nih.govresearchgate.net For the hydrolysis of urea, which is the reverse of its formation, computational models have been used to compare different mechanistic pathways, including acid-catalyzed, base-catalyzed, and neutral hydrolysis. nih.gov These studies calculate the activation free energies for each pathway to determine the most favorable route.

In the context of urea synthesis from amines and CO₂, two primary mechanisms are often considered for the dehydration of the intermediate carbamic acid:

Addition-Elimination-Addition: This pathway involves the protonation of a hydroxyl group of the carbamic acid, followed by the elimination of a water molecule to form an isocyanate, which then undergoes nucleophilic attack by an amine.

Double Addition-Elimination: This mechanism involves the participation of a second carbamic acid molecule or another proton source to facilitate the dehydration step.

Theoretical calculations on model systems provide insights into the energy barriers of these competing pathways, helping to predict reaction outcomes under different conditions. nih.gov For the reaction between 2-methoxyfuran (B1219529) and a nitroalkene, computational analysis revealed that the mechanism proceeds through zwitterionic intermediates rather than a concerted Diels-Alder pathway, highlighting the power of computational chemistry to revise previously proposed mechanisms. nih.gov

The formation of the urea bond from an amine and an isocyanate proceeds through a transition state resulting from the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the isocyanate. Spectroscopic and computational methods are key to characterizing these transient species.

In related urea synthesis reactions, various intermediates have been identified. For example, in the reaction of urea with diacetylmonoxime, a diureide was isolated and characterized as a key protochromogen intermediate. nih.gov Similarly, in the synthesis of aryl ureas from arylamines and CO₂, a carbamic acid intermediate is formed, which is then dehydrated to the corresponding isocyanate. organic-chemistry.org

Computational modeling allows for the geometric and energetic characterization of both intermediates and transition states. researchgate.net For instance, in the hydrolysis of urea, the structures of key intermediates, such as one where a water molecule connects the leaving –NH₂ group and the hydroxyl group, have been computationally modeled. nih.gov The transition states for proton transfer and bond cleavage events are located on the potential energy surface, and their energies determine the reaction's kinetic feasibility. nih.gov

Reaction Mechanisms in Catalytic Transformations of Arylurea Derivatives

Arylurea derivatives, including this compound, can undergo various catalytic transformations. Of particular interest is the hydrogenation of both the urea linkage and the nitro functional group.

The catalytic hydrogenation of urea derivatives is a promising route for the indirect utilization of CO₂ to produce valuable chemicals like formamides, methylamines, and methanol. nih.govchemistryviews.org This transformation typically requires transition metal catalysts, with ruthenium and iridium pincer complexes showing notable activity. chemistryviews.orgst-andrews.ac.uk

The reaction can proceed through different pathways, leading to products of varying reduction levels:

Two-Electron Reduction: This pathway yields formamides and the corresponding amines.

Six-Electron Reduction: This pathway leads to the complete hydrogenation of the carbonyl group, producing methylamines and methanol. nih.gov

Mechanistic studies suggest two primary pathways for the initial hydrogenation step to formamides:

Hemiaminal Pathway: The carbonyl C=O double bond is hydrogenated to form a hemiaminal intermediate. This intermediate then selectively fragments to generate an amine and a formamide. nih.govfrontiersin.org

Thermal Decomposition-Hydrogenation Pathway: The urea derivative first undergoes thermal decomposition to an isocyanate and an amine. The isocyanate is then subsequently hydrogenated to the formamide. nih.gov

Experimental evidence suggests that for many systems, the reaction proceeds primarily through the hemiaminal intermediate (Pathway 1). nih.gov The selectivity between the two-electron and six-electron reduction products can be finely tuned by modifying the reaction conditions, such as the amount and type of base additive. nih.gov For example, using a triphos-Ru catalyst, a higher concentration of KOtBu favors the formation of N-formamides, while a lower concentration allows for further hydrogenation to N-monomethylamines and methanol. nih.gov This control is attributed to regulating the acid-base environment, which dictates the fate of the common hemiaminal intermediate. nih.gov

For this compound, the catalytic hydrogenation also involves the reduction of the nitro group. The selective hydrogenation of a nitro group in the presence of other reducible functionalities is a well-established transformation, often achieved using catalysts like palladium on carbon (Pd/C). rsc.orgmit.edu Kinetic analyses of similar reactions have shown that the process can occur via a condensation mechanism involving an azo dimer intermediate that is rapidly consumed. rsc.org The presence of acidic additives can influence reaction rates and prevent side reactions by forming salts with the amine products. nih.gov

Catalyst SystemSubstrate TypePrimary ProductsKey Mechanistic Feature/IntermediateReference
Ruthenium or Iridium Pincer ComplexesDisubstituted Aryl UreasMethanol and AminesHydrogenative depolymerization. st-andrews.ac.uk
Triphos-RuCl₂(PPh₃)/KOtBuSymmetrical Aryl UreasFormamides or Methylamines/MethanolSelectivity controlled by base concentration, proceeding via a hemiaminal intermediate. nih.gov
(PPh₃)₃Ir(CO)H / Py(CH₂PPh₂)₂Symmetrical Aryl UreasFormamidesHydrogenation of carbonyl to hemiaminal, followed by C-N cleavage. nih.gov
Pd/C with Acidic AdditivesNitroarenesPrimary AminesCondensation mechanism via azo dimer intermediate. rsc.org

The electrochemical synthesis of urea from simple feedstocks like carbon dioxide (CO₂) and various nitrogen sources (N₂, NO₃⁻, NO₂⁻) represents a green alternative to the energy-intensive industrial Bosch-Meiser process. acs.orgrsc.orgnih.gov This process hinges on the electrocatalytic coupling of carbon and nitrogen atoms (C-N coupling) on a catalyst's surface. rsc.org

Computational studies, primarily using DFT, have been crucial in mapping out the complex reaction networks. chinesechemsoc.org The general mechanism involves the adsorption and co-reduction of carbon and nitrogen precursors on the catalyst surface to form key intermediates, which then couple to form the urea backbone.

Key mechanistic steps and intermediates include:

Formation of CO: CO₂ is reduced on a catalyst active site to form an adsorbed carbon monoxide (CO) intermediate. researchgate.net

Formation of Nitrogenous Intermediates: The nitrogen source is reduced to intermediates like *NH₂. acs.org

C-N Coupling: The adsorbed *CO and nitrogen-containing intermediates couple to form the crucial C-N bond. One proposed pathway involves the coupling of *CO and *NH₂ to form an *NCO or *CONH₂ intermediate. acs.orgresearchgate.net A second C-N coupling event or reaction with another nitrogen source then completes the urea molecule. researchgate.net

The efficiency and selectivity of the process are highly dependent on the catalyst's ability to facilitate C-N coupling over competing side reactions, such as the hydrogen evolution reaction (HER). chinesechemsoc.org Researchers have explored various catalysts, including metal-free materials like boron-doped graphene, which can show high activity for urea synthesis. nih.gov For some systems, the reaction may proceed through a Mars-van Krevelen (MvK) mechanism, where a lattice nitrogen atom from the catalyst participates in the formation of urea and is subsequently replenished by the nitrogen feedstock from the electrolyte. chinesechemsoc.org

Analysis of Side Reactions and Strategies for Selectivity Control in Complex Arylurea Synthesis

The synthesis of a specific unsymmetrical arylurea like this compound requires precise control to avoid the formation of unwanted byproducts. When using methods that involve reacting two different amines with a carbonyl source like phosgene, a common side reaction is the formation of the two corresponding symmetrical ureas. nih.gov This occurs if the isocyanate intermediate generated from the first amine reacts with another molecule of the same amine, or if the second amine reacts with the carbonyl source to form its own isocyanate.

Strategies to control selectivity in such syntheses include:

Stepwise Synthesis: A common strategy is to first react one amine with the phosgene equivalent to form a stable isocyanate, which is then isolated and purified before reacting with the second amine. nih.gov

Control of Reaction Conditions: Carefully controlling the stoichiometry, addition rate of reagents, and temperature can favor the desired cross-reaction over self-reaction.

In subsequent transformations, such as the catalytic hydrogenation of this compound, selectivity is also a major challenge. The catalyst must differentiate between the nitro group and the urea linkage. A mild catalyst like Pd/C under specific conditions might selectively reduce the nitro group without cleaving the urea C-N bonds. mit.edu Conversely, harsher conditions or specific catalysts like ruthenium pincer complexes are designed to cleave the urea linkage. st-andrews.ac.uk

Rational drug design principles can be adapted to control reaction selectivity. These strategies often focus on exploiting subtle differences in shape, electrostatics, or flexibility. nih.gov For catalytic reactions, this translates to designing catalysts that:

Offer Shape Complementarity: The catalyst's active site may preferentially bind the substrate in an orientation that favors one reaction pathway over another.

Exploit Electrostatic Interactions: A catalyst can be designed to stabilize the transition state of the desired reaction through favorable electrostatic interactions. nih.gov

Target Specific Conformations: Catalysts can bind to and stabilize a specific conformation of the substrate, making a particular functional group more accessible for reaction. nih.gov

For instance, in the hydroarylation of vinyl amine derivatives, a dual-catalyst system was used to control the reactivity of aryl radical intermediates, preventing undesired reduction by hydrogen atom transfer (HAT) and promoting the desired intermolecular addition. nih.gov Such strategies, which manage the fate of reactive intermediates, are key to achieving high selectivity in the synthesis and transformation of complex molecules. nih.gov

Crystallographic Data

As of the latest available information, the single-crystal X-ray crystallographic structure of 1-(2-Methyl-4-nitrophenyl)-3-phenylurea has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

The determination of the crystal structure would provide invaluable insights into the molecule's three-dimensional arrangement, including the planarity of the urea (B33335) group, the dihedral angles between the phenyl rings, and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. Such information is fundamental for structure-activity relationship (SAR) studies and for understanding the compound's physical properties.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Probing Intermolecular Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool to investigate the functional groups and hydrogen bonding networks within 1-(2-Methyl-4-nitrophenyl)-3-phenylurea.

Infrared (IR) spectroscopy is particularly sensitive to the vibrations of polar bonds, making it an ideal method for studying the urea (B33335) functionality in this compound. The key vibrational modes of interest are the N-H stretching, C=O (carbonyl) stretching, and N-H bending vibrations, as these are directly involved in hydrogen bonding.

In urea derivatives, the presence of strong intermolecular hydrogen bonds of the N-H···O type leads to a noticeable red shift (a shift to lower wavenumber) of the N-H stretching vibrations. nih.gov For instance, in a related compound, 1-(4-bromo-3-chlorophenyl)-3-methoxy-3-methylurea, the IR spectrum clearly indicated strong intermolecular hydrogen bonding. nih.gov The carbonyl (C=O) stretching vibration is also highly informative. In the solid state, N,N'-disubstituted ureas typically exhibit a single, strong carbonyl absorption band. For example, a disubstituted urea was observed to have a carbonyl stretching band at 1621 cm⁻¹ in its neat, crystalline form, which is indicative of an ordered, hydrogen-bonded structure. nih.gov The dilution of urea derivatives in a solvent that can act as a hydrogen bond acceptor, such as ethyl acetate (B1210297), results in the disruption of these self-associated hydrogen bonds and the formation of new hydrogen bonds to the solvent, which can be observed through shifts in the N-H and C=O bands. nih.gov

The IR spectrum of a similar compound, 1-phenyl-3-{4-[(phenylcarbamoyl)amino]phenyl}urea, shows characteristic peaks at 3296 cm⁻¹ (N-H stretch), 1628 cm⁻¹ (C=O stretch, amide I), and 1548 cm⁻¹ (N-H bend, amide II), confirming the presence of the urea moiety and hydrogen bonding. nih.gov The nitro group (NO₂) in this compound would also present characteristic asymmetric and symmetric stretching bands, typically observed around 1527 cm⁻¹ and 1355 cm⁻¹, respectively, as seen in 2-amino-5-nitropyridinium trichloroacetate. researchgate.net

Table 1: Typical IR Absorption Frequencies for Phenylurea Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretching3200-3400
C=O (Urea)Stretching (Amide I)1620-1660
N-HBending (Amide II)1530-1570
NO₂Asymmetric Stretching~1530
NO₂Symmetric Stretching~1350

Note: The exact positions of these bands for this compound would require experimental measurement.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of a bond. This often means that non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, can be strong in the Raman spectrum.

For phenylurea derivatives, Raman spectroscopy can be effectively used to study the vibrations of the aromatic rings and the urea backbone. A theoretical and experimental study on the phenylurea herbicide chlorbromuron (B83572) utilized FT-Raman spectroscopy to perform a detailed interpretation of its vibrational spectra. nih.gov Similarly, the FT-Raman spectrum of 2-methyl-4-nitrophenol (B1582141), a precursor to the title compound, has been recorded and analyzed. researchgate.net The analysis of the Raman spectrum of this compound would allow for the characterization of the phenyl ring modes, the C-N stretching vibrations, and the vibrations associated with the nitro group, providing a more complete picture of the molecule's vibrational landscape when combined with IR data.

Nuclear Magnetic Resonance (NMR) Studies for Solution-State Conformation and Dynamics

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. Different NMR techniques provide information ranging from the basic carbon-hydrogen framework to more complex solution-state phenomena like aggregation.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for confirming the molecular structure of this compound.

In the ¹H NMR spectrum, one would expect to see distinct signals for the protons on the two different phenyl rings, the methyl group protons, and the N-H protons of the urea linkage. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating methyl group on one ring, and the urea bridge. The N-H protons typically appear as broad singlets, and their chemical shift can be concentration-dependent due to hydrogen bonding. For example, in 1-phenyl-3-{4-[(phenylcarbamoyl)amino]phenyl}urea, the urea N-H protons appear as singlets at δ 8.62 and 8.55 ppm in DMSO-d₆. nih.gov The methyl group protons would likely appear as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbon of the urea group is particularly characteristic, typically appearing in the range of δ 152-155 ppm. nih.gov The aromatic carbons would show a range of chemical shifts depending on their substitution pattern. The carbon attached to the nitro group would be shifted downfield, while the carbons of the methyl-substituted ring would have their shifts influenced by the methyl group. Combining 1D NMR techniques with 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusFunctional GroupPredicted Chemical Shift (δ, ppm)
¹HAromatic-H6.5-8.5
¹HN-H (Urea)8.0-10.0 (in DMSO-d₆)
¹HCH₃2.0-2.5
¹³CC=O (Urea)152-155
¹³CAromatic-C110-150
¹³CCH₃15-25

Note: These are predicted ranges based on similar structures; actual values require experimental determination.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. This technique is particularly useful for studying non-covalent interactions, such as self-aggregation and complex formation in solution.

Urea derivatives are known to self-assemble into larger aggregates in solution through hydrogen bonding. rsc.org DOSY-NMR can be employed to study the aggregation state of this compound in various solvents. By measuring the diffusion coefficient of the molecule at different concentrations, one can determine whether it exists as a monomer or forms dimers, trimers, or larger aggregates. A decrease in the measured diffusion coefficient with increasing concentration would be indicative of aggregation. This technique has been successfully used to characterize the aggregation and solvation of organolithium derivatives and other small molecules in solution. nih.govrsc.org The application of DOSY-NMR to this compound would provide valuable insights into its solution-state behavior and its potential to form supramolecular structures.

X-ray Diffraction (XRD) for Solid-State Structure and Supramolecular Assembly

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. An XRD analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

Furthermore, XRD is crucial for understanding the supramolecular assembly of molecules in the crystal lattice. It would reveal the intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the packing of the molecules. In urea-containing compounds, the hydrogen bonding between the urea N-H donors and the carbonyl oxygen acceptor is a dominant feature in their solid-state structures, often leading to the formation of one-dimensional tapes or two-dimensional sheets. The crystal structure of a related compound, N-(3-nitrophenyl)-N'-pivaloylthiourea, reveals a two-dimensional network formed by N-H···O, N-H···S, and C-H···S hydrogen bonds. researchgate.net Similarly, the crystal structure of 2-methyl-4-nitrophenol shows that intermolecular O-H···O and C-H···O interactions link the molecules into a three-dimensional network. researchgate.net An XRD study of this compound would likely reveal similar hydrogen-bonding motifs involving the urea group and potentially the nitro group, providing a complete picture of its solid-state architecture.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Packing Arrangements

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), analysis of structurally similar N-aryl-N'-4-nitrophenyl ureas provides significant insight into the likely molecular conformation and intermolecular interactions. researchgate.net

In related phenylurea compounds, the central urea moiety (–NH–CO–NH–) plays a crucial role in directing the crystal packing through the formation of robust hydrogen bonds. Typically, the N-H groups act as hydrogen bond donors, while the carbonyl oxygen and the nitro group's oxygen atoms serve as acceptors. This often leads to the formation of well-defined supramolecular structures, such as one-dimensional tapes or two-dimensional sheets. researchgate.net

The dihedral angle between the two aromatic rings is a key feature of the molecular conformation. In many N-aryl-N'-p-nitrophenyl ureas, the phenyl rings are observed to be significantly twisted relative to the plane of the urea group. This twisting is influenced by the electronic nature and steric bulk of the substituents on the phenyl rings. The presence of the methyl group at the ortho position of the nitrophenyl ring in this compound is expected to induce a notable steric effect, likely resulting in a non-planar conformation.

Intermolecular interactions, particularly N-H···O hydrogen bonds, are dominant in the crystal structures of phenylurea derivatives. These interactions often form a characteristic α-network or tape motif. However, the presence of other acceptor groups, such as the nitro group, can lead to competition in hydrogen bonding, resulting in alternative packing arrangements. researchgate.net The study of these patterns is critical for understanding the solid-state properties of the material.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis and Solid-State Transformations

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of a solid material. It provides a unique fingerprint of a specific crystalline phase, allowing for its identification and the assessment of its purity. The PXRD pattern is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ).

For this compound, PXRD would be instrumental in:

Phase Identification: Confirming the crystalline form of a synthesized batch against a known standard.

Polymorph Screening: Identifying the existence of different crystalline forms (polymorphs), which can have distinct physical properties.

Monitoring Solid-State Transformations: Observing changes in the crystalline structure that may occur upon heating, grinding, or exposure to different solvents. Such transformations can be critical in various applications.

While a specific experimental PXRD pattern for this compound is not available in the reviewed literature, the technique remains a standard and essential tool for the solid-state characterization of such compounds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides valuable information about the molecular weight and elemental composition of a compound and can elucidate its structure through the analysis of fragmentation patterns.

For this compound (C₁₄H₁₃N₃O₃), the predicted monoisotopic mass is 271.0957 Da. uni.lu In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 271. The analysis of adducts, such as [M+H]⁺ (m/z 272.1030) and [M+Na]⁺ (m/z 294.0849), can further confirm the molecular weight. uni.lu

The fragmentation of the molecular ion provides structural information. For phenylurea derivatives, common fragmentation pathways involve the cleavage of the urea bridge. For the closely related compound N-(4-Nitrophenyl)-N'-phenyl-urea, the mass spectrum shows characteristic fragments that can be extrapolated to predict the behavior of this compound. nist.gov Expected fragmentation could involve the formation of ions corresponding to the substituted aniline (B41778) and phenyl isocyanate moieties.

Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M]⁺271.0952
[M+H]⁺272.1030
[M+Na]⁺294.0849
[M-H]⁻270.0884

Data is predictive and sourced from computational models. uni.lu

Thermal Analysis Techniques for Investigating Phase Transitions and Complex Formation (e.g., Differential Scanning Calorimetry - DSC)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are employed to study the physical and chemical changes that a material undergoes as a function of temperature. DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.

For this compound, a DSC thermogram would reveal important information about its thermal properties:

Melting Point: A sharp endothermic peak would indicate the melting temperature of the crystalline solid.

Polymorphic Transitions: The presence of solid-solid phase transitions would appear as endothermic or exothermic events before the melting point.

Decomposition: An exothermic event at higher temperatures would signify the thermal decomposition of the compound.

Complex Formation: When co-crystallized with other molecules, changes in the thermal profile, such as the appearance of new thermal events or shifts in existing ones, can indicate the formation of a new complex.

Although specific experimental DSC data for this compound is not documented in the available literature, this technique is indispensable for a complete solid-state characterization, providing insights into its thermal stability and potential for forming new solid phases.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are fundamental to describing the interactions between atoms and molecules, providing an accurate picture of their electronic properties. nih.gov These approaches are essential for understanding the intrinsic characteristics of 1-(2-Methyl-4-nitrophenyl)-3-phenylurea.

Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to investigate the molecular and electronic properties of chemical systems. mdpi.comnih.gov Studies on analogous compounds, such as phenylurea and other substituted ureas, have utilized methods like B3LYP and Møller-Plesset perturbation theory (MP2) to determine key characteristics. researchgate.netacs.orgosti.gov

For this compound, these calculations can predict a range of properties:

Optimized Molecular Geometry: Calculations can determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. For related phenylureas, fully optimized geometries calculated via these methods show good agreement with experimental crystal structure data. researchgate.netosti.gov

Electronic Properties: The distribution of electrons within the molecule, characterized by the dipole moment and electrostatic potential, can be mapped. The presence of the electron-withdrawing nitro group (-NO₂) and the electron-donating methyl group (-CH₃) on one of the phenyl rings significantly influences this distribution, creating distinct regions of positive and negative electrostatic potential.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of the molecule. For instance, in related carbohydrazide (B1668358) structures, the N-H stretching vibrations are calculated to appear around 3336 cm⁻¹, which aligns well with experimental FTIR data. mdpi.com

Energetics: The total energy of the molecule and the relative energies of different isomers or conformers can be calculated, providing insight into their stability. researchgate.netosti.gov

Table 1: Predicted Physicochemical Properties for Arylurea Derivatives

CompoundPropertyPredicted ValueSource
1-(4-nitrophenyl)-3-phenylureaMolecular Weight257.24 g/mol uni.lu
XLogP32.8 uni.lu
Topological Polar Surface Area91.9 Ų uni.lu
This compoundMolecular Weight271.27 g/mol uni.lu
XLogP (predicted)2.7 uni.lu
Monoisotopic Mass271.0957 Da uni.lu

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The energy, shape, and distribution of these orbitals are critical for understanding a molecule's chemical behavior.

For this compound:

HOMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. In this compound, the HOMO is expected to be located predominantly on the phenylurea moiety, particularly the unsubstituted phenyl ring and the nitrogen atoms, which are more electron-rich.

LUMO: The LUMO is the lowest energy orbital without electrons and relates to the molecule's ability to accept electrons. The strong electron-withdrawing nature of the nitro group (-NO₂) dictates that the LUMO will be primarily localized on the 2-methyl-4-nitrophenyl ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The substituents on the phenyl rings directly modulate this gap.

FMO analysis predicts that this compound would be susceptible to nucleophilic attack at the electron-deficient nitrophenyl ring and electrophilic attack at the more electron-rich phenyl ring. The urea (B33335) linkage itself provides sites for hydrogen bonding interactions, influencing its role in molecular recognition. nih.gov

Conformational Analysis and Potential Energy Surface (PES) Mapping

The biological activity and physical properties of flexible molecules like substituted arylureas are governed by their conformational preferences. nih.gov Conformational analysis explores the different spatial arrangements of atoms that can be interconverted through bond rotations.

Substituted ureas can exist in several low-energy conformations, primarily defined by the rotational barriers around the C-N bonds. researchgate.net Theoretical studies on phenylurea and related alkyl-substituted ureas have identified the key rotational motions and their associated energy costs. researchgate.netacs.orgosti.gov

Rotation about the C(sp²)-N bond: This rotation within the urea core is relatively hindered due to the partial double-bond character arising from electron delocalization. For phenylurea, this barrier is calculated to be around 8.6–9.4 kcal/mol. researchgate.netacs.orgosti.gov

Rotation about the N-C(aryl) bond: Rotation of the phenyl rings is significantly less hindered. For unsubstituted phenylurea, the barrier to rotation for the phenyl group is predicted to be about 2.4 kcal/mol. researchgate.netacs.orgosti.gov

Stable Conformations: The interplay of these rotations leads to several stable conformers. For aryl ureas, these are often described as trans-trans and cis-trans arrangements of the N-H bonds relative to the carbonyl group. nih.gov In phenylurea, the lowest energy form is a trans isomer with a syn geometry, where the N-H bond is oriented toward the phenyl ring. researchgate.netacs.orgosti.gov Substitution patterns play a critical role in determining the lowest energy conformation. researchgate.net For this compound, the presence of the ortho-methyl group introduces steric hindrance that would significantly influence the preferred orientation of the nitrophenyl ring.

Table 2: Calculated Rotational Barriers in Phenylurea

Bond RotationCalculated Barrier (kcal/mol)MethodReference
C(sp²)-N (Urea core)8.6 - 9.4B3LYP/DZVP2 researchgate.netosti.gov
N-C(aryl) (Phenyl group)2.4MP2 researchgate.netacs.orgosti.gov

A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, revealing stable conformations (energy minima) and transition states (saddle points) that connect them. researchgate.netosti.gov For this compound, the PES is shaped by a balance of several intramolecular interactions:

Steric Hindrance: The ortho-methyl group on the nitrophenyl ring creates steric repulsion, which will raise the energy of conformations where this ring is coplanar with the urea backbone. This steric clash influences the rotational barrier of the N-C(aryl) bond.

Hydrogen Bonding: Intramolecular hydrogen bonds can form, particularly in certain conformations, which can significantly stabilize them. For example, a hydrogen bond between an N-H group and the oxygen of the nitro group could favor specific orientations.

Electronic Effects: The electron-donating and -withdrawing nature of the substituents affects the electron delocalization within the urea core and the phenyl rings, thereby influencing bond lengths and rotational barriers. researchgate.net

The energetic profile dictates the equilibrium distribution of conformers in solution and the dynamics of their interconversion. documentsdelivered.comacs.org

Intermolecular Interactions and Supramolecular Assembly Prediction

The way molecules of this compound interact with each other determines its solid-state structure and bulk properties. Urea derivatives are well-known for their ability to self-assemble into ordered supramolecular structures. nih.govresearchgate.net

The primary interactions driving this assembly are:

Hydrogen Bonding: The urea functional group is an excellent hydrogen-bonding motif, with two N-H donor sites and one carbonyl (C=O) acceptor site. nih.gov These groups readily form strong, directional hydrogen bonds, leading to the formation of one-dimensional tapes or two-dimensional sheets, which are common in the crystal structures of diaryl ureas.

Nitro–π and other Weak Interactions: The electron-deficient nitro group can interact favorably with the electron-rich π system of a neighboring phenyl ring (nitro–π interaction). researchgate.net Additionally, C-H···O and C-H···π interactions can play a role in directing the three-dimensional packing of the molecules.

Based on these interactions, it is predicted that this compound will self-assemble into highly ordered structures, likely forming hydrogen-bonded tapes that are further organized by π-stacking and other weaker forces. The specific arrangement will be a delicate balance between maximizing strong hydrogen bonds and optimizing the weaker stacking interactions while accommodating the steric bulk of the methyl group.

Computational Studies of Hydrogen Bonding Networks and Their Strength in Arylurea Systems

Arylurea compounds are characterized by their capacity to form robust and directional hydrogen bonds, a feature central to their utility in supramolecular chemistry and materials science. The urea moiety presents two N-H groups as hydrogen bond donors and a carbonyl oxygen as a hydrogen bond acceptor. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in quantifying the strength and nature of these interactions.

In systems analogous to this compound, the introduction of substituents on the aryl rings significantly modulates the hydrogen bonding capabilities. Electron-withdrawing groups, such as the nitro group present in the target molecule, are known to increase the acidity of the N-H protons, thereby enhancing their hydrogen bond donor strength. Conversely, electron-donating groups on the phenyl ring would have the opposite effect.

DFT calculations on related diaryl ureas reveal that the formation of hydrogen-bonded dimers and catemers is energetically favorable. mdpi.com The interaction energies for these hydrogen bonds are typically in the range of -5 to -15 kcal/mol per bond, indicating strong and stable associations. mdpi.com The specific geometry of the hydrogen bonds, including bond lengths and angles, can be precisely determined through geometry optimization calculations.

For this compound, the presence of the electron-withdrawing nitro group is expected to enhance the acidity of the adjacent N-H proton, making it a stronger hydrogen bond donor compared to the other N-H group. The methyl group, being weakly electron-donating, has a less pronounced electronic effect but can influence the conformation and steric accessibility of the N-H group.

Table 1: Calculated Hydrogen Bond Parameters for a Model Diarylurea Dimer (Note: This data is illustrative and based on typical values for related arylurea systems calculated at the B3LYP/6-31G* level of theory. Specific values for this compound would require dedicated calculations.)*

Hydrogen BondDonor-Acceptor Distance (Å)Bond Angle (°)Interaction Energy (kcal/mol)
N-H···O=C2.90175-12.5

Theoretical Examination of Redox-Dependent Hydrogen Bonding in Nitroarylurea Compounds

A fascinating aspect of nitroarylurea compounds is the potential for their hydrogen bonding properties to be altered by redox processes. The nitro group can undergo reversible one-electron reduction to form a radical anion. This transformation has profound electronic consequences for the entire molecule.

Theoretical studies on simple nitrobenzene (B124822) derivatives in the presence of arylureas have shown that the hydrogen bonding affinity is dramatically enhanced upon reduction of the nitro group. nih.gov In the neutral state, the interaction between a nitroaromatic and a urea might be weak or non-existent. However, upon formation of the nitro radical anion, the negative charge localization on the nitro group makes it a much stronger hydrogen bond acceptor.

Cyclic voltammetry simulations, a computational technique that models electrochemical experiments, predict a significant positive shift in the reduction potential of the nitro compound in the presence of a hydrogen bond donor like a urea. nih.gov This shift is a direct measure of the stabilization of the radical anion by hydrogen bonding. Binding constants can be extracted from these simulations, revealing a much stronger association in the reduced state. For instance, in a model system, the binding constant (K_red) for the reduced state was found to be orders of magnitude larger than for the oxidized state (K_ox < 1 M⁻¹ vs. K_red = 8 x 10⁴ M⁻¹). nih.gov

For this compound, this redox-dependent hydrogen bonding could be a key feature. The reduction of its nitro group would not only enhance its ability to accept hydrogen bonds but could also influence the self-assembly behavior of the molecule, potentially leading to redox-switchable supramolecular structures.

Molecular Electrostatic Potential (MEP) and Atoms in Molecules (AIM) Charge Analysis for Interaction Sites

To visualize and quantify the sites of intermolecular interactions, computational chemists rely on tools like Molecular Electrostatic Potential (MEP) maps and the Quantum Theory of Atoms in Molecules (QTAIM).

The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to the regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would show negative potential (red) around the carbonyl oxygen and the oxygens of the nitro group, identifying them as primary hydrogen bond acceptor sites. Positive potential (blue) would be localized on the N-H protons, confirming their role as hydrogen bond donors.

The QTAIM analysis , developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. researchgate.net By analyzing the critical points in the electron density, one can identify bond critical points (BCPs) that signify the presence of an interaction between two atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature and strength of the interaction.

For hydrogen bonds in arylurea systems, QTAIM analysis typically reveals the following:

The presence of a BCP between the donor hydrogen and the acceptor oxygen.

The electron density at the BCP is relatively low, characteristic of non-covalent interactions.

A positive value of the Laplacian of the electron density at the BCP (∇²ρ > 0) indicates a closed-shell interaction, typical of hydrogen bonds.

Table 2: Typical QTAIM Parameters for a N-H···O Hydrogen Bond in a Diarylurea Complex (Note: This data is illustrative and based on findings for similar systems. ufs.ac.za Specific values would require QTAIM analysis of the calculated wavefunction for this compound.)

ParameterValue at Bond Critical PointInterpretation
Electron Density (ρ)~0.02 - 0.04 a.u.Indicates a non-covalent interaction.
Laplacian of Electron Density (∇²ρ)> 0Characteristic of a closed-shell interaction (hydrogen bond).

Molecular Dynamics Simulations for Investigating Dynamic Behavior in Solution

While quantum chemical calculations provide a static picture of molecular interactions, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules in a condensed phase, such as in solution. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of conformational changes, solvation effects, and the dynamics of self-assembly over time.

For a molecule like this compound in a solvent, MD simulations can be used to:

Study Solvation: Investigate how solvent molecules arrange around the solute and how they mediate intermolecular interactions. In polar solvents, solvent molecules will compete for hydrogen bonding sites on the urea.

Explore Conformational Landscape: The phenyl rings and the urea backbone have rotational degrees of freedom. MD simulations can map the accessible conformations and the energy barriers between them.

Simulate Self-Assembly: At higher concentrations, MD simulations can model the aggregation of urea molecules and the formation of hydrogen-bonded networks, providing a picture of the early stages of nucleation or gelation.

The development of accurate force fields, which are the empirical potential energy functions used in MD, is crucial for obtaining reliable results. For urea derivatives, force fields need to accurately describe the hydrogen bonding potential and the torsional potentials around the rotatable bonds. Advanced sampling techniques, such as replica-exchange molecular dynamics (REMD), can be employed to overcome the timescale limitations of conventional MD and to more efficiently explore the conformational space. rsc.org

Through MD simulations, one could predict, for example, the preferred hydrogen bonding patterns of this compound in different solvents and how the presence of the methyl and nitro groups influences the stability and dynamics of the resulting supramolecular assemblies.

Applications in Advanced Materials and Chemical Transformations

Supramolecular Chemistry and Self-Assembly of Arylurea Derivatives

The urea (B33335) group, possessing both hydrogen bond donor (N-H) and acceptor (C=O) sites, is an ideal functional unit for directing the self-assembly of molecules into well-defined, higher-order structures. nih.govresearchgate.net This characteristic is extensively exploited in supramolecular chemistry to create functional materials. Arylurea derivatives are particularly effective due to the synergistic effects of hydrogen bonding from the urea backbone and π-π stacking interactions from the aromatic rings.

Design and Synthesis of Supramolecular Capsules and Polymeric Architectures

The directional and reliable nature of the hydrogen bonds between urea groups allows for the design of discrete, self-assembled capsules and continuous polymeric chains. researchgate.net

Supramolecular Capsules: These are formed when molecules assemble through non-covalent interactions to create a container with an internal cavity. Arylurea derivatives have been designed to form dimeric capsular structures through a network of intermolecular hydrogen bonds. researchgate.net These nanometer-sized containers can encapsulate guest molecules, acting as nanoreactors that can alter chemical reactivity and selectivity by confining reactants within their restricted space. mdpi.com The internal environment of these capsules is distinct from the bulk solution, leading to unique catalytic outcomes. mdpi.com

Supramolecular Polymers: When urea-containing molecules are designed to form continuous, linear chains through self-assembly, they create supramolecular polymers. nih.govresearchgate.net The strength and directionality of the urea-urea hydrogen bonds lead to the formation of one-dimensional polymeric structures. The properties of these materials can be tuned by modifying the aryl substituents, which influences secondary interactions like π-π stacking and van der Waals forces.

Supramolecular StructureKey Driving InteractionPrimary Function
Capsules Discrete urea-urea hydrogen bondsMolecular encapsulation, Nanoreactors
Polymers Continuous urea-urea hydrogen bondsFormation of fibers and networks

Engineering of Supramolecular Gels and Artificial Host Systems

The same self-assembly principles that drive the formation of capsules and polymers can be harnessed to create soft materials like supramolecular gels and systems for molecular recognition.

Supramolecular Gels: Low molecular weight organic gelators (LMOGs), including many arylurea derivatives, can self-assemble in solvents to form three-dimensional fibrous networks that immobilize the solvent, resulting in a gel. rsc.orgresearchgate.net The formation of these gels is a complex process, and their rational design remains a significant challenge. rsc.org However, the predictable hydrogen-bonding patterns of bis-urea compounds have enabled the synthesis of robust gelators for a wide range of solvents. dur.ac.uk These gels have potential applications in controlling crystallization and as templates for creating porous polymers. dur.ac.uk

Artificial Host Systems: The molecular recognition capability of the ureido group is fundamental to its role in creating artificial hosts for anions and other guests. nih.gov The N-H protons of the urea are sufficiently acidic to form strong hydrogen bonds with anions or other hydrogen bond acceptors. This interaction is central to the design of synthetic receptors and sensors. Diarylureas have been extensively studied for their ability to bind and recognize specific molecules, a property that is also crucial for their function in organocatalysis. nih.gov

Catalytic Applications of Urea-Based Systems

The ability of the urea moiety to engage in hydrogen bonding has been leveraged to develop a variety of metal-free and metal-containing catalytic systems. These catalysts are active in a wide range of important chemical transformations.

Organocatalysis Utilizing Urea Frameworks for Chemical Reactions

(Thio)urea derivatives are a major class of organocatalysts that operate through hydrogen-bond donation. nih.govmdpi.com The acidic N-H protons of the urea can activate substrates by forming hydrogen bonds, similar to the active sites in some enzymes.

Mechanism of Action: The dual hydrogen-bonding donor property of ureas activates electrophilic substrates, making them more susceptible to nucleophilic attack. However, this same property can lead to self-association and aggregation of the catalyst molecules, which can decrease their activity and solubility in homogeneous systems. nih.govmdpi.com

Framework-Based Catalysts: To overcome the issue of self-aggregation, urea functionalities have been incorporated into solid supports like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). nih.govrsc.org By isolating the urea active sites within the rigid framework, detrimental self-quenching is prevented, leading to enhanced catalytic efficiency compared to their molecular counterparts. nih.govacs.org These heterogeneous catalysts have shown excellent activity and recyclability in reactions such as epoxide ring-opening, acetalization, and Friedel-Crafts reactions. nih.govrsc.org

Catalyst TypeAdvantageExample Reactions
Molecular Urea Catalysts Simple structureFriedel-Crafts alkylation, Mannich reactions
Urea-based COFs/MOFs Site isolation, enhanced efficiency, recyclableEpoxide methanolysis, Aldehyde acetalization

Transition Metal Catalysis Involving Arylurea Ligands (e.g., Palladium-Arylurea Complexes)

While phosphines and N-heterocyclic carbenes (NHCs) have dominated ligand development in transition metal catalysis, arylureas have emerged as a promising, yet underexplored, class of ligands. nih.govacs.org They occupy a unique space in the steric-electronic ligand map as small, sterically undemanding ligands. nih.gov

Palladium-Arylurea Complexes: N-arylureas have been successfully employed as pro-ligands in palladium catalysis. nih.gov In certain reactions, such as the heteroannulation of o-bromoanilines and 1,3-dienes to form indolines, these simple urea-based ligands outperform traditional, bulky phosphine (B1218219) ligands. nih.gov This advantage is particularly notable in reactions involving sterically demanding substrates.

Binding and Mechanism: Experimental and computational studies suggest that upon deprotonation, the resulting ureate binds to the palladium center in a monodentate fashion through the nitrogen atom. nih.gov This binding mode is uncommon for metal-ureate complexes, which typically coordinate through oxygen. acs.org The development of arylurea ligands opens up new possibilities for tuning the reactivity of late transition metal catalysts. nih.govacs.org

Indirect Reduction and Functionalization of Carbon Dioxide via Urea Intermediates

Developing sustainable methods for capturing and utilizing carbon dioxide (CO₂) is a critical environmental goal. Urea and its derivatives play a multifaceted role in this endeavor, from direct functionalization of materials for CO₂ capture to participating in the electrochemical conversion of CO₂ into valuable products like urea itself.

Urea-Functionalized Catalysts: Modifying catalyst surfaces with urea can enhance CO₂ electrolysis. For example, a urea-functionalized silver catalyst showed improved production of carbon monoxide (CO) from CO₂. tudelft.nl The amino groups of the urea are believed to bind to the silver surface, stabilizing key reaction intermediates (like *COOH) and suppressing the competing hydrogen evolution reaction. tudelft.nl Similarly, urea-linked covalent organic frameworks functionalized with Zn(II) have been developed as recyclable catalysts for synthesizing value-added chemicals from CO₂ under atmospheric pressure. researchgate.net

Electrochemical Urea Synthesis: A more direct approach involves the electrochemical co-reduction of CO₂ and a nitrogen source, such as nitrate (B79036) (NO₃⁻), to produce urea. umich.eduspringernature.comresearchgate.netresearchgate.net This process offers a potential pathway to a more sustainable synthesis of urea, the world's most used fertilizer, by avoiding the high energy consumption and CO₂ emissions of the traditional Haber-Bosch and Bosch-Meiser processes. springernature.comresearchgate.net This innovative approach aims to simultaneously remediate nitrate pollutants and utilize captured CO₂. umich.eduumich.edu The reaction mechanism is complex, involving the C-N coupling of intermediates derived from CO₂ and nitrate on the electrocatalyst's surface. researchgate.net

Application AreaRole of Urea DerivativeKey Outcome
CO₂ Capture & Catalysis Functional group on solid supports (MOFs, COFs)Enhanced CO₂ adsorption and conversion
CO₂ Electroreduction Molecular modifier on catalyst surface (e.g., silver)Improved selectivity and stability for CO production
Electrochemical Synthesis Target product from CO₂ and nitrate co-reductionSustainable, low-energy pathway to urea fertilizer

Role as Advanced Synthetic Intermediates and Versatile Building Blocks

The structural motifs present in 1-(2-Methyl-4-nitrophenyl)-3-phenylurea make it an attractive starting point for the synthesis of a variety of organic compounds. The urea moiety can participate in cyclization reactions to form heterocyclic systems, while the nitro group can be chemically modified to introduce other functionalities, thereby expanding its synthetic utility.

While specific research on the direct use of this compound as a precursor for complex organic structures is not extensively documented, the reactivity of urea derivatives, in general, is well-established in synthetic organic chemistry. Urea and its derivatives are known to be key starting materials for the synthesis of a wide range of heterocyclic compounds, which are integral to many pharmaceuticals and biologically active molecules. For instance, urea derivatives can undergo condensation and cyclization reactions to form various heterocyclic rings.

A facile synthesis of 1-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-(4-substituted phenyl)ureas has been achieved, demonstrating the utility of phenylurea derivatives in constructing more complex heterocyclic systems clockss.org. The synthesis involves the reaction of N-aminophthalimide with ethyl p-substituted phenylcarbamates clockss.org. This suggests a potential pathway where this compound could be similarly employed to generate novel heterocyclic structures.

The general synthetic scheme for producing such complex structures often involves the initial formation of a urea derivative, which then acts as a key intermediate. For example, the synthesis of various unsymmetrical N,N'-diaryl ureas, which are important in drug design, can be achieved through methods like carbonylation reactions using triphosgene (B27547) followed by the addition of an appropriate aniline (B41778) mdpi.com. This highlights the role of the urea functional group as a critical linker in building larger, more complex molecular architectures.

Precursor ClassResulting Complex StructureSynthetic StrategyPotential Application
Phenylurea DerivativesHeterocyclic CompoundsCyclization ReactionsPharmaceuticals, Agrochemicals
Substituted AnilinesUnsymmetrical Diaryl UreasCarbonylation and Amine AdditionDrug Discovery

The aromatic rings and the hydrogen-bonding capabilities of the urea group in this compound make it a candidate for the development of novel material architectures. Phenylurea derivatives have been explored in materials science for the formation of polymers and supramolecular assemblies. The ability of the urea moiety to form strong, directional hydrogen bonds is a key feature in the design of self-assembling materials and organic frameworks.

The presence of the nitro group can also influence the electronic properties of materials derived from this compound. The electron-withdrawing nature of the nitro group can be exploited in the design of materials with specific optical or electronic characteristics. Furthermore, metal complexes of ligands containing nitrophenyl groups have been synthesized and studied for their potential catalytic and material properties nih.gov. The 4-nitrophenyl group can enhance the reactivity of the metal center in these complexes, making them potentially useful in various chemical processes nih.gov.

Material ArchitectureKey Structural FeatureTunable PropertyPotential Application
PolymersNitrophenyl MoietyElectronic/Optical PropertiesUV Shielding, Photovoltaics
Supramolecular AssembliesUrea Hydrogen BondingSelf-AssemblySmart Materials, Sensors
Metal-Organic FrameworksLigand CoordinationCatalytic ActivityCatalysis, Gas Storage

Applications in Environmental and Sustainable Chemistry Initiatives

The study of phenylurea compounds in the context of environmental science is primarily focused on their use as herbicides and their subsequent fate in the environment. Understanding the biodegradation pathways of these compounds is crucial for developing sustainable agricultural practices and remediation strategies for contaminated sites.

Phenylurea herbicides, a class to which this compound belongs, are known for their persistence in the environment nih.gov. Their removal is mainly carried out through microbial biodegradation researchgate.net. Research has shown that various microorganisms are capable of degrading phenylurea herbicides, typically through successive N-dealkylation and hydrolysis reactions, ultimately leading to the formation of substituted anilines nih.govnih.gov. For example, the soil fungus Mortierella sp. has been shown to degrade herbicides like chlorotoluron, diuron, isoproturon, and linuron nih.gov.

The insights gained from the biodegradation of existing phenylurea herbicides can inform the design of new, more environmentally benign analogues. By modifying the chemical structure, it may be possible to create compounds that retain their desired activity but are more susceptible to degradation, thus reducing their environmental persistence. This aligns with the principles of green chemistry, which advocate for the design of chemical products that are less hazardous and have a reduced environmental impact.

While this compound itself is not a commercial herbicide, its structural similarity to this class of compounds makes it a relevant subject for studies in environmental chemistry. Research into its biodegradability and potential transformation products would contribute to a broader understanding of the environmental behavior of nitrophenyl-containing urea derivatives.

InitiativeFocus AreaKey FindingsRelevance to Sustainable Chemistry
Biodegradation StudiesMicrobial Degradation of Phenylurea HerbicidesIdentification of degradation pathways and metabolites.Designing less persistent agrochemicals.
Environmental FatePersistence and Mobility in Soil and WaterPhenylureas can contaminate water sources due to their stability.Informing risk assessment and remediation strategies.
Green ChemistryDesign of Environmentally Benign MoleculesModifying chemical structures to enhance biodegradability.Reducing the environmental impact of chemical products.

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Green Synthetic Methodologies for Complex Arylureas

The synthesis of complex arylureas is undergoing a paradigm shift towards greener and more efficient methods. Traditional routes often rely on hazardous reagents like phosgene (B1210022) and isocyanates, prompting a move towards safer and more sustainable alternatives. nih.gov Future research is intensely focused on developing methodologies that are not only environmentally benign but also scalable and economically viable.

One promising approach is the use of water as a solvent, which significantly reduces the environmental impact of organic solvents. rsc.org A recently developed method demonstrates the synthesis of N-substituted ureas through the nucleophilic addition of amines to potassium isocyanate in water, achieving good to excellent yields without the need for silica (B1680970) gel purification. rsc.org This method is also suitable for gram-scale synthesis, indicating its potential for industrial applications. rsc.orgresearchgate.net

Another key area of development is the use of deep eutectic solvents (DES) which can act as both a green catalyst and a reaction medium. rsc.org For instance, a choline (B1196258) chloride/tin(II) chloride system has been shown to be effective for the direct preparation of various ureas and can be recycled for multiple cycles without significant loss of activity. rsc.org Solvent-free processes are also being developed, aligning with the principles of green chemistry to create environmentally friendly organic synthesis methods. researchgate.net

The exploration of novel catalytic systems is also at the forefront of this research. Ruthenium pincer catalysts, for example, have been used for the synthesis of urea (B33335) derivatives from the self-coupling of formamides, eliminating CO and H2 gases in the process. rsc.org These advanced catalytic methods are paving the way for the synthesis of a wide range of complex arylureas with high efficiency and minimal environmental footprint.

Table 1: Comparison of Green Synthetic Methodologies for Arylureas

MethodologyKey FeaturesAdvantages
Aqueous Synthesis Uses water as a solvent; reaction of amines with potassium isocyanate. rsc.orgEnvironmentally friendly, avoids organic co-solvents, simple workup. rsc.org
Deep Eutectic Solvents (DES) DES acts as both catalyst and reaction medium. rsc.orgRecyclable, high yields, green alternative to volatile organic solvents. rsc.org
Solvent-Free Synthesis Reactions are conducted without a solvent. researchgate.netReduces waste, energy-efficient, aligns with green chemistry principles. researchgate.net
Ruthenium Pincer Catalysis Self-coupling of formamides. rsc.orgAvoids toxic feedstocks like isocyanates and phosgene. rsc.org

Deeper Mechanistic Understanding of Novel Catalytic Cycles Involving Urea Derivatives

A deeper understanding of the mechanisms underlying catalytic cycles involving urea derivatives is crucial for the rational design of more efficient and selective catalysts. Future research will increasingly rely on a combination of advanced experimental techniques and computational modeling to elucidate these complex reaction pathways.

Quantum chemical simulations using density functional theory (DFT) are becoming indispensable tools for investigating reaction mechanisms at the atomic level. chemistryviews.org For example, DFT has been used to study the thermodynamics of urea oxidation reaction (UOR) pathways on catalyst surfaces, providing insights that can help in advancing catalyst performance. chemistryviews.orgchemrxiv.org Such computational studies can help to understand how different products are formed and what factors control the selectivity of the reaction. chemrxiv.org

The study of the Wöhler synthesis of urea, a classic chemical reaction, continues to provide fundamental insights. researchgate.net Modern computational studies predict that this reaction proceeds in two steps, with the decomposition of ammonium (B1175870) cyanate (B1221674) followed by the interaction of ammonia (B1221849) with isocyanic or cyanic acid. researchgate.net Understanding such fundamental reactions provides a basis for developing new catalytic cycles.

Furthermore, research into the role of urea derivatives in organocatalysis is a burgeoning field. nih.gov By understanding the intricate details of how these molecules activate substrates and facilitate bond formation, scientists can design new catalysts with enhanced activity and specificity. The synergistic interplay between experimental and theoretical approaches will be pivotal in unraveling the subtleties of these catalytic cycles, paving the way for the next generation of urea-based catalysts.

Integration of Machine Learning and Artificial Intelligence for Predictive Design of Urea-Based Functional Materials

In the context of urea-based materials, AI and ML can be used to:

Predict the binding affinity of urea derivatives to specific targets for applications in catalysis or sensing.

Design novel urea-based polymers with tailored mechanical and thermal properties.

Accelerate the discovery of urea derivatives with specific optoelectronic or energy storage capabilities.

The synergy between AI, computational chemistry, and experimental validation will undoubtedly lead to the rapid development of new and innovative urea-based functional materials.

Table 2: Impact of AI/ML on Urea-Based Material Design

Application AreaAI/ML ContributionPotential Outcome
Catalyst Design Predicts catalytic activity and selectivity. researchgate.netFaster development of highly efficient urea-based catalysts.
Materials Discovery Generates and screens virtual libraries of novel molecules. technologynetworks.comnih.govDiscovery of new urea compounds with unique functional properties. technologynetworks.com
Property Prediction Models structure-property relationships. nih.govoaepublish.comRapid identification of materials with desired optoelectronic or mechanical characteristics.

Exploration of New Non-Biological Applications in Fields such as Optoelectronics, Sensors, or Energy Storage

While urea derivatives have a long history in biological and medicinal chemistry, a significant future research direction lies in exploring their potential in non-biological applications, particularly in materials science. The unique hydrogen-bonding capabilities and structural versatility of arylureas make them attractive candidates for the development of advanced functional materials.

For sensors , the development of non-enzymatic electrochemical sensors for urea detection is an active area of research. researchgate.net Machine learning is being used to enhance the accuracy and reliability of these sensors. researchgate.net Optoelectronic sensors can also be integrated into energy storage systems to monitor key parameters like temperature and state of charge, improving efficiency and lifespan. hilarispublisher.com

In the realm of energy storage , the urea oxidation reaction (UOR) is a promising avenue for energy conversion and storage devices. rsc.org Research is focused on designing high-performance electrocatalysts for the UOR to be used in applications like direct urea fuel cells and urea-assisted reversible zinc-air batteries. rsc.org Furthermore, the electrocatalytic synthesis of urea itself from the coupling of CO2 and nitrogenous molecules is being explored as a green strategy for sustainable energy and nitrogen utilization. researchgate.net

The exploration of these new application areas will require a multidisciplinary approach, combining expertise in organic synthesis, materials science, engineering, and computational modeling to fully realize the potential of 1-(2-methyl-4-nitrophenyl)-3-phenylurea and other complex arylureas.

Q & A

Q. What are the established synthetic routes for 1-(2-Methyl-4-nitrophenyl)-3-phenylurea, and how can purity be optimized?

The compound is typically synthesized via urea bond formation between 2-methyl-4-nitroaniline and phenyl isocyanate under reflux in anhydrous conditions (e.g., dichloromethane or toluene). Purification involves column chromatography followed by recrystallization using ethanol/water mixtures to achieve >95% purity . Key parameters affecting yield include reaction temperature (60–80°C), stoichiometric ratios (1:1.2 aniline:isocyanate), and inert atmosphere to prevent hydrolysis. Purity validation requires HPLC with UV detection (λ = 254 nm) and elemental analysis .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR in DMSO-d6 resolve aromatic protons (δ 7.2–8.5 ppm) and urea NH signals (δ 9.1–10.3 ppm).
  • IR : Urea carbonyl (C=O) stretches appear at 1640–1680 cm1^{-1}, and nitro group (NO2_2) vibrations at 1520–1350 cm1^{-1}.
  • X-ray crystallography : Single-crystal analysis (monoclinic P21_1/c space group) confirms bond lengths and dihedral angles between aromatic rings, critical for structure-activity studies .

Q. How can researchers screen this compound for biological activity in preliminary studies?

Standard protocols include:

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme inhibition : Kinetic assays for urease or acetylcholinesterase inhibition (IC50_{50} via spectrophotometry).
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

A 2k^k factorial design evaluates variables like temperature (60–100°C), catalyst (e.g., triethylamine), and solvent polarity. Response surface methodology (RSM) identifies optimal conditions. For example, a study on similar ureas found catalyst concentration (0.5–2 mol%) and solvent (toluene vs. THF) significantly impact yield (p < 0.05). Central composite designs reduce experimental runs by 40% while maintaining predictive accuracy .

Q. How should researchers resolve contradictions in bioactivity data across structural analogs?

Discrepancies in antimicrobial potency may arise from substituent electronic effects. For instance, replacing the nitro group (electron-withdrawing) with methoxy (electron-donating) alters charge distribution, affecting membrane penetration. Comparative molecular field analysis (CoMFA) and docking simulations (e.g., AutoDock Vina) quantify these interactions. A study on 1-(2-Nitrophenyl)-3-phenylthiourea showed a 30% higher binding affinity to C. albicans CYP51 than its methyl-substituted analog .

Q. What mechanistic frameworks guide studies on its potential as a kinase inhibitor?

Link experimental data to theoretical models:

  • Pharmacophore mapping : Identify hydrogen-bond acceptors (urea carbonyl) and hydrophobic regions (aromatic rings) using Schrödinger’s Phase.
  • MD simulations : Assess binding stability (RMSD < 2 Å) in ATP-binding pockets (e.g., EGFR kinase).
  • Free-energy perturbation : Calculate ΔG binding using AMBER for lead optimization .

Q. How do crystallographic defects influence physicochemical property measurements?

Twinned crystals or disorder in the nitro group orientation can skew DSC data (melting point variability ±5°C). High-resolution XRD (R-factor < 0.05) and Hirshfeld surface analysis quantify packing efficiency. For example, a 5% lattice disorder in a related urea derivative reduced solubility by 20% in PBS (pH 7.4) .

Methodological Considerations

  • Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .
  • Bioactivity Reproducibility : Use standardized cell lines (ATCC-certified) and control compounds (e.g., chloramphenicol for antimicrobial assays) .
  • Computational Reproducibility : Archive simulation parameters (force fields, solvation models) in public repositories (Zenodo) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.